3-(1,3-Benzothiazol-2-yl)propanoic acid
Overview
Description
Synthesis Analysis
- The synthesis of derivatives of 3-(1,3-Benzothiazol-2-yl)propanoic acid has been explored in several studies. For instance, Aydın et al. (2004) described the synthesis of a compound with a main benzothiazole group and substituents including a propanoic acid group. This synthesis involved a disorder in the terminal propanoic acid group (Aydın et al., 2004).
- Al-Hasani et al. (2011) detailed the synthesis of a new derivative through the cyclization of 3-(benzo(d)thiazol-2- ylimino) indolin-2-one and α-mercapto acetic acid (Al-Hasani, Al-byatti, & Al Azawi, 2011).
Molecular Structure Analysis
- The molecular structure of derivatives of 3-(1,3-Benzothiazol-2-yl)propanoic acid has been characterized in various studies. For example, Ghandi et al. (2011) prepared a compound that underwent a one-pot reaction with amines and alkyl isocyanides, forming novel benzimidazole-fused 1,4-diazepine-5-ones (Ghandi, Zarezadeh, & Taheri, 2011).
Chemical Reactions and Properties
- Farag et al. (1996) explored the reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound related to 3-(1,3-Benzothiazol-2-yl)propanoic acid, demonstrating its potential in synthesizing a range of derivatives through reactions with heterocyclic diazonium salts (Farag, Dawood, & Kandeel, 1996).
Physical Properties Analysis
- The physical properties of derivatives of 3-(1,3-Benzothiazol-2-yl)propanoic acid, including crystal structure and molecular conformation, have been analyzed. Aydin et al. (2002) conducted a crystallographic study on a related compound, providing insights into its physical characteristics (Aydin, Arici, Akkurt, Akkoç, & Sahin, 2002).
Scientific Research Applications
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Pharmaceutical Chemistry
- Benzothiazole derivatives have shown a wide range of pharmacological properties .
- They have been found to have anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, anti-malarial, hypoglycemic, anti-inflammatory, and antiepileptic properties .
- The methods of application and experimental procedures vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
- The outcomes of these studies also vary widely, but in general, many benzothiazole derivatives have shown promising results in preclinical studies .
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Organic Synthesis
- Benzothiazole is a prominent heterocycle in organic synthesis .
- Changes in the functional group at the 2nd position of the benzothiazole ring can drastically change the biological activity of the compounds .
- Various synthetic pathways have been developed for the synthesis of benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
- The results of these synthetic strategies have led to a wide range of benzothiazole derivatives with diverse biological activities .
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Material Science
- Benzothiazole derivatives have been used as electrophosphorescent emitters in OLEDs .
- The methods of application typically involve incorporating the benzothiazole derivative into the light-emitting layer of the OLED device .
- The results have shown that benzothiazole derivatives can effectively emit light when an electric current is applied .
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Fluorescent Probes
- Benzothiazole derivatives have been used as fluorescent probes for analyte detection .
- The methods of application typically involve the use of the benzothiazole derivative as a fluorescent tag that can bind to the analyte of interest .
- The results have shown that benzothiazole derivatives can effectively detect the presence of specific analytes due to their fluorescent properties .
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Dyeing Substrates
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Bacterial Detection
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Antibacterial Activity
- Certain benzothiazole derivatives have shown prominent inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
- The methods of application typically involve in vitro testing of the compounds against bacterial cultures .
- The results have shown that these compounds can effectively inhibit the growth of certain bacterial strains .
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Fluorescent Probes for Analyte Detection
- Some benzothiazole derivatives have been used as fluorescent probes for analyte detection .
- The methods of application typically involve the use of the benzothiazole derivative as a fluorescent tag that can bind to the analyte of interest .
- The results have shown that these compounds can effectively detect the presence of specific analytes due to their fluorescent properties .
-
Electrophosphorescent Emitters in OLEDs
- Benzothiazole derivatives are also used as electrophosphorescent emitters in OLEDs .
- The methods of application typically involve incorporating the benzothiazole derivative into the light-emitting layer of the OLED device .
- The results have shown that benzothiazole derivatives can effectively emit light when an electric current is applied .
Safety And Hazards
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQTHDJEZTVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354380 | |
Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)propanoic acid | |
CAS RN |
29198-86-5 | |
Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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